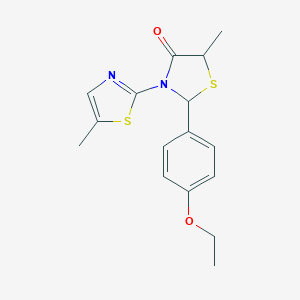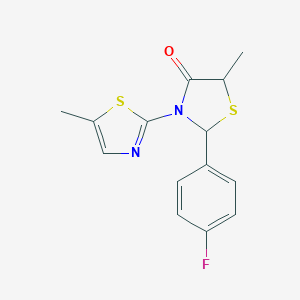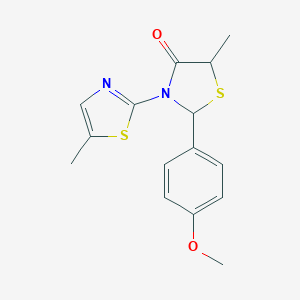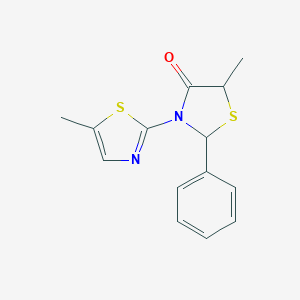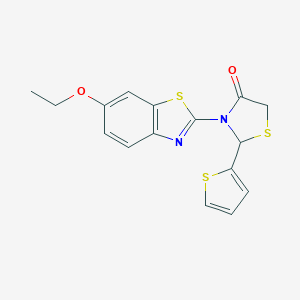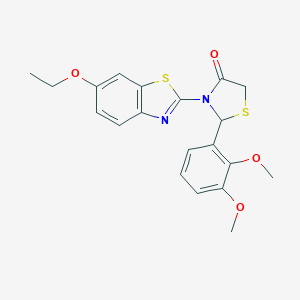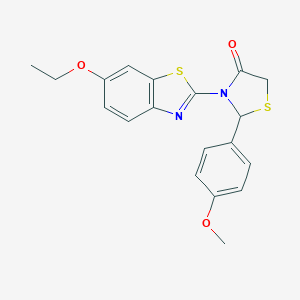![molecular formula C17H16ClN3O2 B277762 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide](/img/structure/B277762.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is a selective agonist of the cannabinoid receptor 2 (CB2), which is known to have anti-inflammatory and analgesic effects.
作用机制
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide is a selective agonist of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor, which is predominantly expressed in immune cells. Activation of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor by this compound leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines, which results in an overall anti-inflammatory effect. Additionally, activation of the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor by this compound leads to a decrease in the release of neurotransmitters involved in pain signaling, which results in an analgesic effect.
Biochemical and Physiological Effects
Studies have shown that N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide has several biochemical and physiological effects. This compound has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the production of anti-inflammatory cytokines such as IL-10. Additionally, this compound has been shown to decrease the release of neurotransmitters involved in pain signaling such as substance P and calcitonin gene-related peptide. Studies have also shown that this compound has a low affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
实验室实验的优点和局限性
One advantage of using N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide in lab experiments is its selectivity for the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor, which allows for the specific study of the effects of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor activation. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide. One direction is the study of its potential application in the treatment of inflammatory and painful conditions such as arthritis, multiple sclerosis, and neuropathic pain. Another direction is the study of its potential application in the treatment of cancer, as studies have shown that the N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide receptor is expressed in cancer cells and that activation of this receptor can lead to cell death. Additionally, future studies could focus on the development of more soluble analogs of this compound to overcome its low solubility in aqueous solutions.
合成方法
The synthesis of N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide involves several steps. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with 2-aminopyridine to form 2-chloro-5-(2-pyridyl)nitrobenzene. This intermediate is then reduced to 2-chloro-5-(2-pyridyl)aniline, which is reacted with ethyl 3-methylbutanoate to form N-(2-chloro-5-(2-pyridyl)phenyl)-3-methylbutanamide. This compound is then cyclized using oxalyl chloride and triethylamine to form N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide.
科学研究应用
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide has been studied for its potential application in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and painful conditions such as arthritis, multiple sclerosis, and neuropathic pain.
属性
产品名称 |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbutanamide |
|---|---|
分子式 |
C17H16ClN3O2 |
分子量 |
329.8 g/mol |
IUPAC 名称 |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H16ClN3O2/c1-10(2)8-15(22)20-13-9-11(5-6-12(13)18)17-21-16-14(23-17)4-3-7-19-16/h3-7,9-10H,8H2,1-2H3,(H,20,22) |
InChI 键 |
FESIWNZLFZGGTD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
规范 SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


